4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine ring, which is further connected to a pyrazine ring through a piperazine linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and neurological disorders.
Mechanism of Action
Target of Action
Related compounds have shown activity againstMycobacterium tuberculosis H37Ra and PAK4 , suggesting potential targets.
Mode of Action
It’s known that piperazine derivatives can inhibit microtubule synthesis . Furthermore, some analogs have shown to occupy the hydrophobic cavity of the P-loop pocket , which could hint at a similar interaction for this compound.
Biochemical Pathways
Related compounds have shown to suppress the proliferation, migration, and invasion of human gastric cancer cells through downregulation of several pak4-dependent pathways .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra and have been found to inhibit the activity of PAK4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps, starting with the preparation of the pyrazine and pyrimidine intermediates. The key steps include:
Formation of the pyrazine intermediate: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Synthesis of the pyrimidine intermediate: This involves the reaction of suitable starting materials, often under basic conditions, to form the pyrimidine ring.
Coupling of the intermediates:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine and piperazine moieties.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine and pyrazine rings.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-tubercular agent and as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
4-(pyrazin-2-yl)piperazine derivatives: These compounds share the pyrazine-piperazine core and exhibit similar biological activities.
Pyrimidine-based acetylcholinesterase inhibitors: Compounds like 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide.
Uniqueness: 4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to its combination of the morpholine, pyrazine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-2-19-16(23-9-11-24-12-10-23)20-14(1)21-5-7-22(8-6-21)15-13-17-3-4-18-15/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYCZDWIJRYMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.